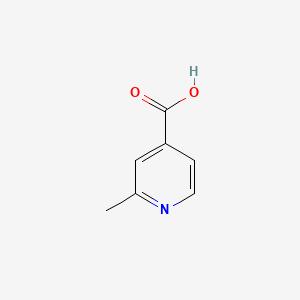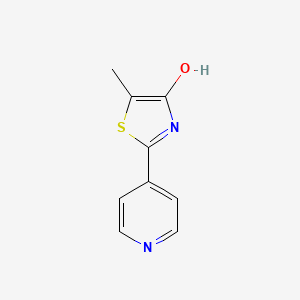
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol involves various strategies. For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized using microwave irradiation and evaluated for antifungal activity, with one compound showing potent activity against Candida albicans . Another study described the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, which involved the formation of different coordination geometries and the analysis of supramolecular interactions . Additionally, the synthesis of 2-substituted 5-(1-oxido-4-pyridyl)- and 5-(1-oxido-2-pyridyl)-1,3,4-thiadiazole derivatives was achieved by substituting a 2-methylsulfonyl group with various nucleophiles .
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds have been extensively studied. A comment on a previous study highlighted the importance of intramolecular OH⋯N hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species . Another research focused on the conformational search, spectral analysis, and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, determining the most stable conformers and analyzing their electronic structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. For example, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles was achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . In another study, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones yielded a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through various techniques. For instance, the antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, revealing interesting antibacterial activity against certain strains . The photoluminescent properties of the ligand and its complexes were studied in methanol solution at room temperature . Additionally, the electronic properties, such as frontier orbitals and band gap energies, were calculated for 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine .
Case Studies
Several case studies have been reported where these compounds were evaluated for their biological activities. For example, the antifungal activity of tetrahydrothieno[3,2-c]pyridines was assessed, with one compound outperforming miconazole . The antimicrobial and antitubercular activities of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole were also evaluated .
Scientific Research Applications
-
Pyridinium Salts
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : This review highlights the synthetic routes, reactivity, and importance of pyridinium salts .
- Results or Outcomes : Pyridinium salts are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
Pyrazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity .
- Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
- Methods of Application : The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results or Outcomes : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-pyridin-4-yl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-2-4-10-5-3-7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKTPOWWUCIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377064 |
Source


|
| Record name | 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol | |
CAS RN |
70547-50-1 |
Source


|
| Record name | 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

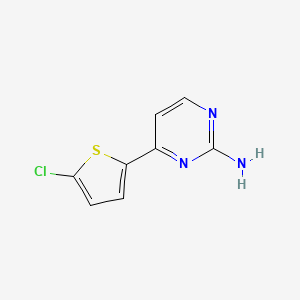
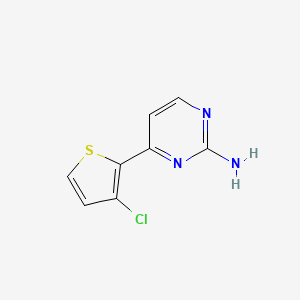
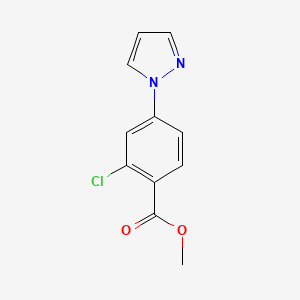
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)
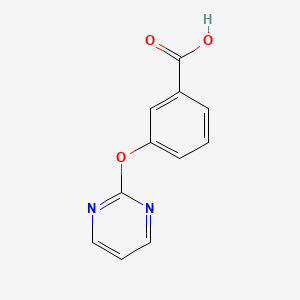

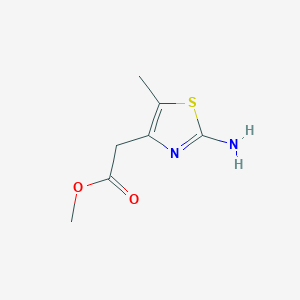
![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)


